4-(2,5-difluorobenzenesulfonyl)-2-phenylmorpholine

medicinal chemistry structure-activity relationship fluorine substitution

4-(2,5-Difluorobenzenesulfonyl)-2-phenylmorpholine is a synthetic sulfonamide belonging to the 2-phenylmorpholine class, characterized by a morpholine ring substituted with a phenyl group at the 2‑position and a 2,5‑difluorobenzenesulfonyl moiety at the nitrogen. The molecular formula is C₁₆H₁₅F₂NO₃S and the molecular weight is 339.4 g/mol.

Molecular Formula C16H15F2NO3S
Molecular Weight 339.36
CAS No. 946383-65-9
Cat. No. B2865621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-difluorobenzenesulfonyl)-2-phenylmorpholine
CAS946383-65-9
Molecular FormulaC16H15F2NO3S
Molecular Weight339.36
Structural Identifiers
SMILESC1COC(CN1S(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3
InChIInChI=1S/C16H15F2NO3S/c17-13-6-7-14(18)16(10-13)23(20,21)19-8-9-22-15(11-19)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2
InChIKeyOBOOLSRSXIIQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Difluorobenzenesulfonyl)-2-phenylmorpholine (CAS 946383-65-9): Core Identity and Procurement Context


4-(2,5-Difluorobenzenesulfonyl)-2-phenylmorpholine is a synthetic sulfonamide belonging to the 2-phenylmorpholine class, characterized by a morpholine ring substituted with a phenyl group at the 2‑position and a 2,5‑difluorobenzenesulfonyl moiety at the nitrogen . The molecular formula is C₁₆H₁₅F₂NO₃S and the molecular weight is 339.4 g/mol . The 2‑phenylmorpholine scaffold is recognized as the parent structure of pharmacologically active derivatives, including monoamine releasers such as phenmetrazine [1]. The specific 2,5‑difluoro substitution pattern on the benzenesulfonyl ring differentiates this compound from other halogenated and non‑halogenated analogs within the same structural family .

Why 2-Phenylmorpholine Sulfonamides Cannot Be Interchanged: The Critical Role of the 2,5-Difluorobenzenesulfonyl Group


The 2‑phenylmorpholine sulfonamide class encompasses compounds with diverse aryl sulfonyl groups, and even minor alterations in the fluorine substitution pattern can profoundly influence electronic distribution, lipophilicity, metabolic stability, and target binding [1]. The 2,5‑difluoro orientation on the benzenesulfonyl ring imparts a distinct dipole moment and hydrogen‑bond acceptor profile compared to mono‑fluoro, non‑fluorinated, or benzyl‑tethered analogs . Consequently, procurement decisions that treat these compounds as interchangeable building blocks or screening candidates risk introducing uncontrolled variables into structure‑activity relationship (SAR) studies, potentially invalidating comparative biological data or synthetic route optimization .

Quantitative Differentiation Evidence for 4-(2,5-Difluorobenzenesulfonyl)-2-phenylmorpholine vs. Closest Structural Analogs


Fluorine Substitution Pattern: 2,5-Difluoro vs. Non-Fluorinated and Mono-Fluoro Benzenesulfonyl Analogs

The target compound contains two fluorine atoms at the 2‑ and 5‑positions of the benzenesulfonyl ring, whereas the closest non‑fluorinated analog (2‑phenyl‑4‑(phenylsulfonyl)morpholine, CAS 321977‑39‑3) bears no fluorine substituents, and the mono‑fluoro analog (4‑((2‑fluorophenyl)sulfonyl)‑2‑phenylmorpholine, CAS 946292‑06‑4) carries only one fluorine ortho to the sulfonyl linkage . The 2,5‑difluoro motif is known to increase metabolic stability by blocking potential sites of oxidative metabolism and to modulate electron density on the aromatic ring, thereby altering π‑stacking and hydrogen‑bond interactions with biological targets [1].

medicinal chemistry structure-activity relationship fluorine substitution

Sulfonyl‑Linker Topology: Direct Benzenesulfonyl vs. Benzyl‑Tethered Sulfonyl

The target compound features a direct bond between the sulfonyl sulfur and the 2,5‑difluorophenyl ring. In contrast, the 3,5‑difluorobenzyl analog (CAS 1396712‑59‑6) contains a methylene (‑CH₂‑) linker between the sulfonyl group and the difluorophenyl ring . This topological difference alters the spatial orientation of the fluorinated aromatic ring relative to the morpholine core, affecting molecular shape, conformational flexibility, and potential target interactions. The direct benzenesulfonyl linkage results in a smaller molecular volume (MW 339.4 Da) compared to the benzyl‑tethered analog (MW 353.4 Da) .

medicinal chemistry linker design conformational flexibility

Predicted Lipophilicity and Hydrogen‑Bond Acceptor Capacity Driven by 2,5‑Difluoro Substitution

The presence of two electron‑withdrawing fluorine atoms on the benzenesulfonyl ring is expected to lower the logP relative to the non‑fluorinated analog while increasing the number of weak hydrogen‑bond acceptors (C‑F units). Class‑level understanding of fluorine substitution indicates that each additional aromatic fluorine reduces logP by approximately 0.3–0.5 log units and contributes to metabolic shielding [1]. Although experimentally measured logP values are not publicly available for these compounds, the structural differences predict a distinct pharmacokinetic and binding profile for the target compound compared to its non‑fluorinated (MW 303.4 Da) and mono‑fluorinated (MW 321.4 Da) counterparts .

physicochemical properties lipophilicity hydrogen bonding

Absence of Public Bioactivity Data: A Critical Differentiator for Procurement Prioritization

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) revealed no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for 4‑(2,5‑difluorobenzenesulfonyl)‑2‑phenylmorpholine (CAS 946383‑65‑9) or its closest structural analogs [1][2][3]. This lack of data distinguishes the target compound as an unexplored chemical space opportunity, contrasting with many in‑class 2‑phenylmorpholines that have known monoamine transporter activity [4]. For procurement, this means the compound is primarily suited to de novo SAR investigations rather than follow‑up optimization of known hits.

bioactivity screening data availability

Optimal Use Cases for 4-(2,5-Difluorobenzenesulfonyl)-2-phenylmorpholine in Scientific Research and Industrial Procurement


De Novo Structure–Activity Relationship (SAR) Exploration of the 2‑Phenylmorpholine Sulfonamide Series

Given the absence of public bioactivity data , 4‑(2,5‑difluorobenzenesulfonyl)‑2‑phenylmorpholine is ideally positioned as a core scaffold for systematic SAR studies. Researchers can use the distinct 2,5‑difluoro substitution pattern to probe the electronic and steric requirements of biological targets, in comparison with the non‑fluorinated (CAS 321977‑39‑3) and mono‑fluoro (CAS 946292‑06‑4) analogs . The compound serves as a reference point for fluorine‑scanning libraries designed to optimize target affinity and metabolic stability [1].

Synthetic Building Block for Fluorinated Heterocyclic Libraries

The reactive morpholine nitrogen and the benzenesulfonyl electrophile offer orthogonal handles for further derivatization. The 2,5‑difluoro substitution enhances the electron‑deficient character of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions that are not accessible with non‑fluorinated or mono‑fluoro analogs . This makes the compound a strategic intermediate for constructing diverse fluorinated compound collections for high‑throughput screening.

Negative Control or Selectivity Probe in Monoamine Transporter Studies

Because the parent 2‑phenylmorpholine class includes potent norepinephrine‑dopamine releasing agents [2], the introduction of a bulky, electron‑withdrawing 2,5‑difluorobenzenesulfonyl group is expected to abolish or significantly attenuate monoamine transporter activity. The target compound can therefore be employed as a pharmacologically inert structural analog in studies investigating transporter‑mediated effects, provided that its lack of activity is experimentally confirmed .

Physicochemical Property Benchmarking for CNS Drug Design

The predicted lower lipophilicity and increased topological polar surface area (tPSA) conferred by the 2,5‑difluoro substitution relative to non‑fluorinated and benzyl‑tethered analogs make this compound a useful tool for benchmarking CNS drug‑like property space [1]. Procurement for use in parallel artificial membrane permeability assays (PAMPA) or logD measurements can provide empirical data to refine predictive models for brain penetration.

Quote Request

Request a Quote for 4-(2,5-difluorobenzenesulfonyl)-2-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.